2-Phenylethynesulfonamide
Overview
Description
2-Phenylethynesulfonamide (PES) is a small molecular inhibitor of Heat shock protein 70 (Hsp70), which can interact with Hsp70 and disrupt its association with co-chaperones and substrate proteins of Hsp70 .
Molecular Structure Analysis
The molecular formula of 2-Phenylethynesulfonamide is C8H7NO2S . It undergoes a Michael addition reaction with Cys-574 and Cys-603 in the SBDα of human HspA1A (hHsp70), resulting in covalent attachment of a PES molecule to each Cys residue .Chemical Reactions Analysis
2-Phenylethynesulfonamide (PES) interacts with the substrate-binding domain of Hsp70 carboxyterminal and disrupts association between co-chaperones and substrate proteins .Physical And Chemical Properties Analysis
The molecular weight of 2-Phenylethynesulfonamide is 181.21 g/mol .Scientific Research Applications
1. Application in Oral Squamous Cell Carcinoma (OSCC) Treatment
- Summary of Application: PES is known as a selective heat shock protein 70 (Hsp70) function inhibitor, which induces cytotoxic effects on various tumor cell types, including OSCC. It’s less toxic to normal cells .
- Methods of Application: In the study, the proliferation of OSCC cells treated with PES was analyzed using a CCK-8 assay. The effects of PES on the cell cycle and apoptosis of OSCC cells were determined by flow cytometric analyses. Expression of associated protein was determined by Western blot analysis .
- Results: PES inhibited the proliferation of OSCC cell lines in vivo and in vitro. It induced apoptosis and arrested the cell cycle of OSCC cells. PES inhibited the expression of X-linked inhibitor of apoptosis protein (XIAP), baculoviral IAP repeat containing 2 (c-IAP1), phosphorylated AKT (p-AKT), and phosphorylated extracellular signal-regulated kinase (p-ERK). Additionally, knockdown of Hsp70 enhanced the effects of PES. By contrast, overexpression of Hsp70 attenuated the inhibitory effects of PES on cell viability .
2. Application in Tumor Cells Protein Clearance Pathways
- Summary of Application: PES-mediated inhibition of HSP70 family proteins in tumor cells results in an impairment of the two major protein degradation systems, namely, the autophagy-lysosome system and the proteasome pathway .
- Methods of Application: The study did not provide specific experimental procedures or technical details .
- Results: PES causes a disruption in the HSP70/HSP90 chaperone system. As a consequence, many cellular proteins, including known HSP70/HSP90 substrates, accumulate in detergent-insoluble cell fractions, indicative of aggregation and functional inactivation .
3. Application in Enhancing Sensitivity of Tumor Cells to Radiotherapy
- Summary of Application: PES, as a HSP70 inhibitor, has been studied for its potential to enhance the sensitivity of tumor cells to radiotherapy. It’s believed that inhibition of HSP70 can enhance the radiation-induced tumor-killing effect and thus improve the efficacy of radiotherapy .
- Methods of Application: The study did not provide specific experimental procedures or technical details .
- Results: The study suggests that PES and other HSP70 inhibitors can potentially enhance the sensitivity of tumor cells to radiotherapy .
4. Application in Ovarian Cancer Treatment
- Summary of Application: PES has been studied in combination treatments with Magnetic Fluid Hyperthermia (MFH) for ovarian cancer. The aim was to demonstrate the potentiation of PES at various combination treatments with MFH, using low-intensity ultrasound as an intracellular delivery enhancer .
- Methods of Application: The effect of ultrasound (US), MFH, and PES was first evaluated individually and then as combination treatments. Definity® microbubbles and polyethylene glycol (PEG)-coated iron oxide nanoparticles were used to induce cell sonoporation and MFH, respectively .
- Results: Notable reductions in cancer cell viability were observed when ultrasound was incorporated. For example, the treatment US+PES reduced cell viability by 37% compared to the non-toxic effect of the drug. Similarly, the treatment US+MFH using mild hyperthermia (41°C), reduced cell viability by an additional 18% when compared to the effect of MH alone .
5. Application in Enhancing Sensitivity of Tumor Cells to Chemotherapy
- Summary of Application: PES, as a HSP70 inhibitor, has been studied for its potential to enhance the sensitivity of tumor cells to chemotherapy. It’s believed that inhibition of HSP70 can enhance the chemotherapy-induced tumor-killing effect and thus improve the efficacy of chemotherapy .
- Methods of Application: The study did not provide specific experimental procedures or technical details .
- Results: The study suggests that PES and other HSP70 inhibitors can potentially enhance the sensitivity of tumor cells to chemotherapy .
6. Application in Neurodegenerative Diseases
- Summary of Application: PES has been studied for its potential applications in the treatment of neurodegenerative diseases. As a HSP70 inhibitor, PES could potentially help in the clearance of misfolded proteins, which are a common feature of many neurodegenerative diseases .
- Methods of Application: The study did not provide specific experimental procedures or technical details .
- Results: The study suggests that PES and other HSP70 inhibitors can potentially be beneficial in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
2-phenylethynesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUZYEMRHCMVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316450 | |
Record name | 2-Phenylethynesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethynesulfonamide | |
CAS RN |
64984-31-2 | |
Record name | 2-Phenylethynesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64984-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 303580 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064984312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 64984-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303580 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylethynesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40316450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynesulfonamide, 2-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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